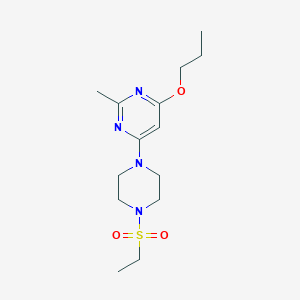

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

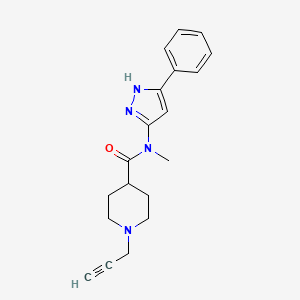

The compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” is a similar compound . It’s an orally active kinase inhibitor that demonstrates activity against SYK and JAK .

Synthesis Analysis

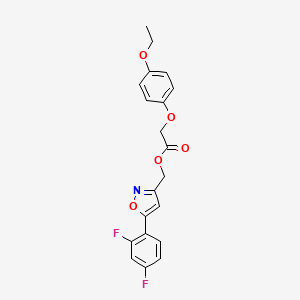

While the exact synthesis process for “4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine” is not available, a related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives”, was synthesized for the treatment of Alzheimer’s disease .

Molecular Structure Analysis

The InChI code for the related compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” is 1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H .

Physical And Chemical Properties Analysis

The related compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” has a molecular weight of 482.01 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

- The compound’s structure and interactions with bacterial targets can be studied using spectroscopic techniques like HRMS, IR, and NMR .

- Studying the effects of this compound on relevant cellular models may provide insights into potential therapeutic interventions .

Antibacterial Agents

Neurological Disorders

Psychopharmacology

Mechanism of Action

Target of Action

Similar compounds such as piperazinyl-pyrimidine derivatives have been reported to inhibit enzymes like dna gyrase and acetylcholinesterase . These enzymes play crucial roles in bacterial DNA replication and neurotransmission, respectively .

Mode of Action

For instance, some piperazinyl-pyrimidine derivatives are known to bind to DNA gyrase, inhibiting its function and leading to a potent antibacterial effect .

Biochemical Pathways

Similar compounds have been reported to affect the dna replication pathway in bacteria by inhibiting dna gyrase . This leads to the inhibition of bacterial growth, thereby exerting an antimicrobial effect .

Pharmacokinetics

Similar compounds have been reported to accumulate in cells , suggesting that they might have good bioavailability

Result of Action

Similar compounds have been reported to show promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains . This suggests that the compound might have a broad spectrum of antimicrobial activity.

Safety and Hazards

properties

IUPAC Name |

4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3S/c1-4-10-21-14-11-13(15-12(3)16-14)17-6-8-18(9-7-17)22(19,20)5-2/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZFVWXCVHFXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2427423.png)

![N-(3,4-dimethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2427424.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2427432.png)

![2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2427434.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2427435.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride](/img/structure/B2427438.png)

![2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2427439.png)